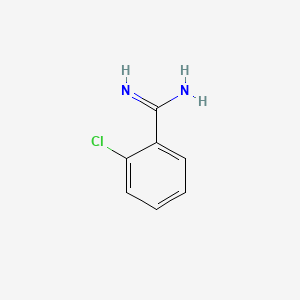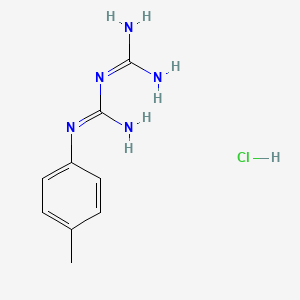
2-クロロベンゾイミダミド
概要
説明
2-Chlorobenzimidamide is an organic compound with the molecular formula C7H7ClN2 It is a derivative of benzimidazole, where a chlorine atom is substituted at the second position of the benzimidazole ring
科学的研究の応用
2-Chlorobenzimidamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Material Science: It is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Safety and Hazards
作用機序
Target of Action
The primary targets of 2-Chlorobenzimidamide are yet to be definitively identified. It is known that benzimidazoles, the class of compounds to which 2-chlorobenzimidamide belongs, have a wide range of pharmacological properties and can interact with various enzymes involved in a wide range of therapeutic uses .
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action . The interaction of 2-Chlorobenzimidamide with its targets could result in changes at the molecular and cellular level.
Biochemical Pathways
Benzimidazoles have been shown to have effects on a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The interaction of the compound with its targets could lead to changes in cellular function and potentially have therapeutic effects .
生化学分析
Biochemical Properties
2-Chlorobenzimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The compound’s interaction with biomolecules such as proteins and nucleic acids is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules .
Cellular Effects
2-Chlorobenzimidamide exerts notable effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, in cancer cells, 2-Chlorobenzimidamide has been reported to induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, 2-Chlorobenzimidamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule. For instance, 2-Chlorobenzimidamide has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chlorobenzimidamide have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chlorobenzimidamide remains stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Chlorobenzimidamide vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, 2-Chlorobenzimidamide can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-Chlorobenzimidamide is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites within cells, influencing overall cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 2-Chlorobenzimidamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. For example, 2-Chlorobenzimidamide has been shown to accumulate in the cytoplasm and nucleus, where it interacts with various biomolecules to modulate cellular function .
Subcellular Localization
2-Chlorobenzimidamide is localized to specific subcellular compartments, including the cytoplasm and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of 2-Chlorobenzimidamide is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: 2-Chlorobenzimidamide can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with ammonia or an amine under suitable conditions. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_4\text{ClCN} + \text{NH}_3 \rightarrow \text{C}_7\text{H}_7\text{ClN}_2 ]
Industrial Production Methods: In an industrial setting, the production of 2-chlorobenzimidamide may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 2-Chlorobenzimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted benzimidamides.
Oxidation: Formation of benzimidazole derivatives with additional functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
類似化合物との比較
- 2-Chlorobenzimidazole
- 2-Chlorobenzoxazole
- 2-Chlorobenzothiazole
Comparison: 2-Chlorobenzimidamide is unique due to the presence of the amide group, which imparts different chemical and biological properties compared to its analogs. For instance, 2-chlorobenzimidazole lacks the amide functionality, which can influence its reactivity and interaction with biological targets.
特性
IUPAC Name |
2-chlorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVMRHIWTSFDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372400 | |
| Record name | 2-Chlorobenzimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45743-05-3 | |
| Record name | 2-Chlorobenzimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobenzene-1-carboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














